molecular formula C8H6Br2N2O B2753192 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 2055841-29-5

2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2753192
CAS No.: 2055841-29-5
M. Wt: 305.957
InChI Key: SSJXDKJSRSEXJT-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.96 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyrrolo[2,3-b]pyridine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3-Dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:

Properties

IUPAC Name

2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(9)7(10)12-8(4)11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXDKJSRSEXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=C(N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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